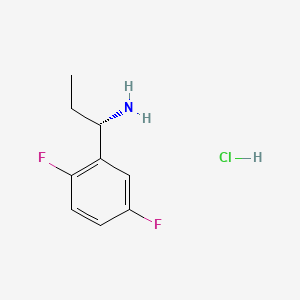

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPROYXZWFRHT-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704235 | |

| Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217437-41-6 | |

| Record name | (1S)-1-(2,5-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of a difluorophenyl moiety make it a valuable intermediate in the synthesis of complex, optically active pharmaceutical compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this important synthetic intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(2,5-difluorophenyl)propan-1-amine;hydrochloride | [1] |

| CAS Number | 1391431-90-5 | [2] |

| Molecular Formula | C₉H₁₂ClF₂N | [1] |

| Molecular Weight | 207.65 g/mol | [3] |

| Predicted pKa | 8.60 ± 0.10 | [1] |

| Predicted LogP | ~2.1 | [1] |

Solubility and Stability

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. Two prominent methods are asymmetric synthesis and chiral resolution of a racemic mixture.

Chiral Resolution of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

A common and effective method involves the synthesis of the racemic amine followed by resolution using a chiral resolving agent. A detailed protocol based on this strategy is outlined below.[2]

Experimental Protocol: Synthesis and Resolution

Step 1: Synthesis of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

-

Friedel-Crafts Acylation: 1,4-Difluorobenzene is acylated with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 1-(2,5-difluorophenyl)propan-1-one.

-

Reductive Amination: The resulting ketone undergoes reductive amination. This can be achieved using a variety of reducing agents and an ammonia source (e.g., ammonium acetate and sodium cyanoborohydride) to produce racemic 1-(2,5-difluorophenyl)propan-1-amine.

Step 2: Chiral Resolution

-

Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent, such as ethanol. A chiral resolving agent, for instance, (R)-(-)-Mandelic acid, is added to the solution. The (S)-amine will react with the (R)-mandelic acid to form a diastereomeric salt, (S)-1-(2,5-difluorophenyl)propan-1-ammonium (R)-mandelate, which has different physical properties from the corresponding (R,R) salt.

-

Fractional Crystallization: The solution is cooled to induce crystallization. Due to the different solubilities of the diastereomeric salts, the (S,R) salt will preferentially crystallize out of the solution.

-

Isolation of the (S)-enantiomer: The crystals are collected by filtration and can be recrystallized to improve enantiomeric purity. The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free (S)-1-(2,5-difluorophenyl)propan-1-amine. The amine is extracted into an organic solvent.

Step 3: Hydrochloride Salt Formation

-

The free (S)-amine is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

-

The this compound precipitates as a solid and is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Sources

The Definitive Guide to the Structural Elucidation of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[1] The precise stereochemistry of the (S)-enantiomer is crucial for its pharmacological activity and therapeutic efficacy. Therefore, rigorous structural elucidation and confirmation of its enantiomeric purity are paramount. This guide provides a comprehensive, in-depth technical overview of the essential analytical methodologies for the complete structural characterization of this compound. We will delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). Each section will present not only the theoretical underpinnings but also detailed, field-proven experimental protocols and expected data, empowering researchers to confidently and accurately characterize this important chiral amine.

Synthesis and Stereochemical Control: The Foundation of Purity

The synthesis of enantiomerically pure this compound typically involves a two-stage process: the initial synthesis of the racemic mixture followed by chiral resolution.[1] Understanding this process is fundamental to appreciating the potential impurities and the importance of the subsequent analytical verification.

Racemic Synthesis

A common route to the racemic compound is through a Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride, followed by reductive amination.

Experimental Protocol: Racemic Synthesis

-

Friedel-Crafts Acylation: To a stirred solution of 1,2-difluorobenzene and aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane), slowly add propionyl chloride at a controlled temperature (typically 0-5 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding it to ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,5-difluorophenyl)propan-1-one.[2]

-

Reductive Amination: Dissolve the resulting ketone in a suitable solvent like methanol. Add an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

pH Control and Reaction Completion: Maintain the pH of the reaction mixture in a weakly acidic range (pH 6-7) and stir at room temperature until the imine intermediate is fully reduced, as monitored by TLC or GC-MS.

-

Isolation of Racemic Amine: After an appropriate work-up to remove the reagents, the racemic 1-(2,5-difluorophenyl)propan-1-amine is obtained.

Chiral Resolution: Isolating the (S)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is most effectively achieved through the formation of diastereomeric salts using a chiral resolving agent.[3][] D-mandelic acid is a commonly employed resolving agent for chiral amines.[1]

Experimental Protocol: Chiral Resolution

-

Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent, such as ethanol. Add an equimolar amount of D-mandelic acid.

-

Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (S)-amine with D-mandelic acid will preferentially crystallize due to its lower solubility.

-

Isolation and Purification: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) can be improved by recrystallization.

-

Liberation of the Free Amine: Treat the diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (S)-amine. Extract the amine with an organic solvent.

-

Hydrochloride Salt Formation: Bubble hydrogen chloride gas through a solution of the purified (S)-amine in a suitable solvent like diethyl ether to precipitate the this compound salt.[1]

-

Final Product: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum.

Caption: Synthetic workflow for (S)-1-(2,5-Difluorophenyl)propan-1-amine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.

Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2–7.5 | m | 3H | Aromatic protons |

| ~3.1–3.3 | m | 1H | CH-NH₃⁺ |

| ~1.8-2.0 | m | 2H | CH₂ |

| ~0.9 | t | 3H | CH₃ |

| ~8.5 (broad) | s | 3H | NH₃⁺ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[1]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice as it can solubilize the hydrochloride salt and the NH₃⁺ protons are often observable.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The presence of fluorine atoms will result in C-F coupling, which can be a valuable diagnostic tool.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

¹⁹F NMR Spectroscopy: A Unique Fingerprint

¹⁹F NMR is a highly sensitive technique that is invaluable for the characterization of fluorinated compounds.[1][5][6] It offers a wide chemical shift range, leading to excellent signal dispersion and simplified spectra.[7]

Causality Behind Experimental Choices: The choice of a proton-decoupled ¹⁹F NMR experiment is crucial. It simplifies the spectrum by removing couplings to protons, resulting in sharp singlets for each fluorine environment, which greatly aids in their identification and quantification.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: The spectrometer must be equipped with a probe capable of observing the ¹⁹F nucleus.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment.

-

Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) should be used initially to locate the signals.

-

Reference: An external reference such as CFCl₃ (δ = 0 ppm) is often used.

-

Number of Scans: Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-32) is usually sufficient.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 172.1 | [M+H]⁺ of the free amine |

| 155.1 | Loss of NH₃ |

| 143.1 | Loss of C₂H₅ |

| 127.1 | [M-C₂H₅-NH₃]⁺ |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition in Positive Ion Mode:

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Voltage: Apply a positive voltage to the ESI needle (e.g., +3 to +5 kV).

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

-

Precursor Ion Selection: Select the protonated molecular ion of the free amine ([M+H]⁺, m/z 172.1) as the precursor ion.

-

Collision-Induced Dissociation (CID): Subject the precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, FTIR is particularly useful for confirming the presence of the primary amine hydrochloride group.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2800-3200 | Strong, broad | N-H stretching of the NH₃⁺ group |

| ~1600-1620 | Medium | Asymmetric N-H bending of the NH₃⁺ group |

| ~1500-1550 | Medium | Symmetric N-H bending of the NH₃⁺ group |

| ~1200-1300 | Strong | C-N stretching |

| ~1100-1200 | Strong | C-F stretching |

Note: The broad N-H stretching band of the amine salt is a key diagnostic feature.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is typically needed.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

-

Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition:

-

Apply Pressure: Ensure good contact between the sample and the ATR crystal by applying pressure with the built-in clamp.

-

Scan Parameters: Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[3][8][9] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Causality Behind Experimental Choices: Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines, due to their excellent enantiorecognition capabilities. A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, often provides the best selectivity for this class of compounds on these columns.

Experimental Protocol: Chiral HPLC

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is a good starting point.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape and reduce tailing for basic analytes.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

HPLC System: A standard HPLC system with a UV detector.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection Wavelength: 254 nm or another wavelength where the compound has significant absorbance.

-

-

Analysis: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram. The two enantiomers should be resolved into two separate peaks.

-

Quantification: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Caption: Workflow for chiral HPLC analysis.

Conclusion

The comprehensive structural elucidation of this compound requires a multi-faceted analytical approach. The combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, FTIR spectroscopy, and chiral HPLC provides a self-validating system for the unambiguous confirmation of its chemical structure, molecular weight, functional groups, and, most critically, its stereochemical integrity. The detailed protocols and expected data presented in this guide serve as a robust framework for researchers and scientists in the pharmaceutical industry to ensure the quality and purity of this vital chiral building block, thereby supporting the development of safe and effective new medicines.

References

-

Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020). Monatshefte für Chemie - Chemical Monthly, 152(9), 1033–1043. [Link]

-

Subramanian, G. (2007). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. ResearchGate. [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Slideshare. (2014). Nmr spectroscopy of fluorine 19. [Link]

-

American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. [Link]

-

Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Dana Bioscience. (S)-1-(2, 5-Difluorophenyl)propan-1-amine hydrochloride, min 95%, 1 gram. [Link]

-

NIST. 2-Propen-1-amine. [Link]

-

Novak, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4647–4654. [Link]

- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. [Link]

- Google Patents. (2003).

-

NICODOM. (2012). IS NIR Spectra. [Link]

-

The University of Liverpool Repository. (2021). New Development in Understanding Drug-Polymer Interactions in Pharmaceutical Amorphous Solid Dispersions from Solid-State Nucl. [Link]

-

Seedion. This compound. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

University of Leeds. (2020). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-(2,5-Difluorophenyl)propan-1-one | 29112-90-1 [sigmaaldrich.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jeolusa.com [jeolusa.com]

- 8. Page loading... [wap.guidechem.com]

- 9. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | C9H10ClF2N | CID 52914940 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride: A Proposed Pharmacological Characterization

Abstract: (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative with structural features suggesting potential activity within the central nervous system. While it is primarily documented as a synthetic intermediate for neurological drug candidates, its intrinsic pharmacology is not extensively characterized in public literature.[1][2] This guide proposes a comprehensive mechanistic framework for this compound, postulating its action on monoamine transporters based on established structure-activity relationships of analogous fluoroamphetamines.[3][4] We provide a detailed, phased experimental workflow designed for drug development professionals to definitively elucidate its molecular mechanism of action, from initial target binding to functional validation. The protocols herein are designed as self-validating systems to ensure scientific rigor and trustworthiness in the characterization of this novel chemical entity.

Part 1: Foundational Analysis and Mechanistic Hypothesis

Molecular Structure and Stereochemical Considerations

This compound is a substituted α-ethyl-phenethylamine. Its structure is defined by three key features that dictate its predicted pharmacological activity:

-

Phenethylamine Backbone: This core scaffold is the foundational structure for compounds that interact with monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5]

-

(S)-Stereochemistry: Chirality is critical for the interaction between ligands and transporters. For many psychoactive phenethylamines, the (S)-enantiomer confers greater potency. Notably, preclinical data on this specific compound suggests the (S)-enantiomer possesses higher selectivity in serotonin receptor modulation compared to its (R)-counterpart, indicating the stereochemistry is pharmacologically significant.[1]

-

2,5-Difluoro Phenyl Substitution: The addition of fluorine atoms to the phenyl ring significantly modulates the molecule's properties. Fluorine substitution is a common strategy in medicinal chemistry to increase lipophilicity, which can enhance passage across the blood-brain barrier.[6] Furthermore, the 2,5-difluoro pattern is known to improve metabolic stability, a desirable trait for drug candidates.[1] The position of the fluorine atoms alters the electronic properties of the aromatic ring, which can fine-tune the compound's binding affinity and selectivity for different monoamine transporters compared to non-fluorinated or other positional isomers.[3]

Formulation of the Primary Hypothesis

Based on its structural similarity to known monoamine reuptake inhibitors and releasing agents, the primary hypothesis is that This compound functions as a ligand for monoamine transporters (DAT, NET, and/or SERT).

The central scientific questions to resolve are:

-

Selectivity: What is the compound's binding affinity and functional potency profile across DAT, NET, and SERT?

-

Modality: Does it act as a transporter substrate (a releasing agent that induces reverse transport/efflux) or a transporter inhibitor (a blocker that prevents neurotransmitter reuptake)?

Insights from Structural Analogs

To refine our hypothesis, we can analyze the pharmacology of closely related fluoroamphetamines. While the subject compound is an α-ethyl amine, the α-methyl amphetamines provide the most relevant and well-documented functional data.

| Compound | Structure | Primary Mechanism | Transporter Selectivity Profile |

| 4-Fluoroamphetamine (4-FA) | 1-(4-fluorophenyl)propan-2-amine | Releasing agent and reuptake inhibitor | SERT > NET > DAT |

| 2-Fluoroamphetamine (2-FA) | 1-(2-fluorophenyl)propan-2-amine | Releasing agent | Dopamine and Norepinephrine |

Table 1: Pharmacological profiles of key fluoroamphetamine analogs. Data synthesized from public sources.[3][4]

The profile of 4-FA, in particular, demonstrates that fluorinated amphetamines are potent modulators of all three monoamine transporters.[4] The existing literature on this compound specifically notes its influence on serotonin and norepinephrine pathways, aligning with the profiles of its analogs and suggesting that its primary targets are likely SERT and NET.[1]

Part 2: An Experimental Workflow for Mechanistic Elucidation

To rigorously test our hypothesis, a multi-stage experimental plan is required. This workflow is designed to first establish target engagement and then to precisely define the functional consequences of that interaction.

Stage 1: In Vitro Target Engagement and Functional Potency

The initial stage aims to quantify the interaction of the compound with each of the three primary monoamine transporters.

Causality: This experiment directly measures the affinity (Ki) of the test compound for the binding site on DAT, NET, and SERT. A high affinity (low Ki value) indicates strong binding and is the first prerequisite for pharmacological activity at that transporter.

Methodology:

-

Tissue Preparation: Prepare synaptosomes from specific rat brain regions rich in the transporters of interest (e.g., striatum for DAT, hippocampus for SERT and NET).

-

Competitive Binding: Incubate the synaptosomal membranes with a known radioligand specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) across a range of concentrations of this compound.

-

Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the displacement of the radioligand by the test compound and calculate the inhibitor concentration that displaces 50% of the specific binding (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Causality: While binding assays confirm target engagement, they do not describe function. This assay measures the compound's ability to functionally inhibit the transporter's primary role: clearing neurotransmitters from the synapse. This yields an IC50 value for functional inhibition.

Methodology:

-

Synaptosome Preparation: Prepare synaptosomes as described in Protocol 1.

-

Incubation: Pre-incubate the synaptosomes with various concentrations of this compound.

-

Substrate Addition: Add a low concentration of a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake Termination: After a short incubation period, terminate the uptake process by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes via scintillation counting.

-

Data Analysis: Determine the IC50 value, representing the concentration of the compound that inhibits 50% of neurotransmitter uptake.

Causality: This is the pivotal experiment to differentiate a reuptake inhibitor from a releasing agent. A reuptake inhibitor will only block uptake, whereas a releasing agent (substrate) will cause the transporter to reverse its function and actively expel neurotransmitter from the neuron.[7]

Methodology:

-

Synaptosome Loading: Incubate synaptosomes with a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin) until they are loaded.

-

Washing: Wash the synaptosomes with buffer to remove any external radiolabel.

-

Induction of Release: Add various concentrations of this compound to the loaded synaptosomes. A known releasing agent (e.g., d-amphetamine) should be used as a positive control.

-

Quantification: After incubation, pellet the synaptosomes by centrifugation. Measure the radioactivity in the supernatant, which represents the amount of neurotransmitter released.

-

Data Analysis: Calculate the EC50 (effective concentration for 50% of maximal release) and the Emax (maximum release effect relative to the positive control). Significant release (high Emax) indicates the compound is a transporter substrate.

Stage 2: Definitive Modality Characterization

While release assays are strong evidence, electrophysiological methods provide an orthogonal and definitive confirmation of the substrate vs. inhibitor mechanism.

Causality: Monoamine transporters are electrogenic, meaning they co-transport ions (like Na⁺ and Cl⁻) with the neurotransmitter, generating a measurable electrical current. Transporter substrates and inhibitors produce distinct electrical signatures. A substrate induces a robust inward current, while an inhibitor blocks a baseline "leak" current, resulting in a small outward current.[8]

Methodology:

-

System Preparation: Use Xenopus oocytes or HEK293 cells that have been engineered to express high levels of human DAT, NET, or SERT.

-

Electrophysiology: Use two-electrode voltage-clamp to hold the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

Compound Application: Apply this compound to the cell via perfusion and record any changes in the holding current.

-

Data Interpretation:

-

Inward Current: A sustained inward (depolarizing) current upon application confirms the compound is a transporter substrate.

-

Outward Current: A small outward (hyperpolarizing) current confirms the compound is a transporter inhibitor (blocker).

-

Caption: Differentiating substrates vs. inhibitors via electrophysiology.

Part 3: Mechanistic Synthesis and Conclusion

The data gathered from the proposed workflow allows for a complete and robust characterization of the compound's mechanism of action.

Integrated Data Interpretation

The results from binding, uptake, release, and electrophysiology assays should be integrated to form a conclusive profile.

| Assay | Potential Outcome for a SERT/NET Releasing Agent |

| Binding (Ki) | Low nM Ki for SERT and NET; >10-fold higher Ki for DAT. |

| Uptake (IC50) | Potent IC50 values for SERT and NET. |

| Release (EC50/Emax) | Potent EC50 values and high Emax (>80%) for [³H]serotonin and [³H]norepinephrine release. |

| Electrophysiology | Induces robust inward currents in SERT- and NET-expressing cells. |

Table 2: Example data profile for a hypothetical Serotonin-Norepinephrine Releasing Agent (SNRA).

Visualizing the Synaptic Mechanism

If the data confirm a releasing agent mechanism, its action at the synapse can be visualized as follows: The compound is transported into the presynaptic neuron by the transporter (e.g., SERT). Inside the cell, it disrupts the vesicular storage of neurotransmitters, leading to an increase in cytosolic neurotransmitter concentration. This, combined with the compound's interaction with the transporter, induces a conformational change that reverses the direction of transport, causing a non-vesicular efflux of neurotransmitter into the synaptic cleft.

Caption: Proposed mechanism for a serotonin releasing agent at the synapse.

Conclusion

While this compound is currently positioned as a synthetic building block, its core structure strongly implies a distinct pharmacological identity. The evidence from structural analogs points toward a mechanism centered on the modulation of monoamine transporters, with a probable preference for the serotonin and norepinephrine systems. The comprehensive experimental workflow detailed in this guide—progressing from binding affinity to functional release and electrophysiological confirmation—provides a rigorous, industry-standard pathway to move from hypothesis to a definitive mechanistic understanding. Elucidating this profile is a critical step in evaluating its potential as a novel therapeutic agent for neurological disorders.

References

-

Wikipedia. 2,5-Dimethoxy-4-fluoroamphetamine. [Link]

-

Chemical Information. Buy 2-Fluoroamphetamine. [Link]

-

Wikipedia. 2-Fluoromethamphetamine. [Link]

-

PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]

-

Wikipedia. 2-Fluoroamphetamine. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

-

Oakwood Chemical. (S)-1-(2, 5-Difluorophenyl)propan-1-amine hydrochloride, min 95%. [Link]

-

Kulkarni, S. S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes. Journal of Medicinal Chemistry, 47(13), 3388-98. [Link]

-

Rothman, R. B., et al. (2012). Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. Journal of Pharmacology and Experimental Therapeutics, 340(3), 707-718. [Link]

-

Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-554. [Link]

-

Samels, S. B., et al. (2025). Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry. Advanced Neurobiology, 46, 163-196. [Link]

-

Wikipedia. 4-Fluoroamphetamine. [Link]

-

Mishra, A., et al. (2010). Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen. ResearchGate. [Link]

-

Solis, E., et al. (2016). Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. Current Topics in Behavioral Neurosciences, 32, 79-102. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy 2-Fluoroamphetamine | 1716-60-5 [smolecule.com]

- 4. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride

<

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine and its hydrochloride salt are critical chiral building blocks in modern medicinal chemistry.[1] Their structural motif is integral to a variety of pharmaceutical candidates, particularly those targeting neurological disorders.[1] The precise stereochemical configuration at the benzylic carbon is often paramount for biological activity, making the enantioselective synthesis of the (S)-enantiomer a topic of significant interest for drug development professionals.[2]

This guide provides a detailed examination of the synthetic pathways to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the practical considerations for implementation in a research and development setting. We will focus on the most prevalent and industrially relevant strategies, namely the asymmetric reduction of a prochiral ketone and the classical resolution of a racemic mixture.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most intuitive approach involves the formation of the chiral amine from a prochiral ketone, 2,5-difluoropropiophenone. This strategy hinges on the ability to control the stereochemistry of the reduction step. A second, more classical approach, involves the non-stereoselective synthesis of the racemic amine followed by separation of the enantiomers.

Caption: Retrosynthetic analysis of the target amine hydrochloride.

Pathway 1: Asymmetric Synthesis via Catalytic Reduction

Asymmetric synthesis is often the preferred method as it avoids the inherent 50% loss of material associated with classical resolution.[3] The cornerstone of this approach is the enantioselective reduction of the prochiral ketone, 2,5-difluoropropiophenone.

Step 1: Synthesis of 2,5-Difluoropropiophenone

The precursor ketone is typically prepared via a Friedel-Crafts acylation of 1,4-difluorobenzene with propionyl chloride.

-

Reaction: 1,4-Difluorobenzene + Propionyl Chloride → 2,5-Difluoropropiophenone

-

Catalyst: Aluminum chloride (AlCl₃) is a common Lewis acid catalyst for this transformation.

-

Causality: The Lewis acid activates the propionyl chloride, making it a more potent electrophile. The acylation occurs ortho to one of the fluorine atoms due to a combination of directing effects and steric hindrance.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

This is the key stereochemistry-defining step. Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the reduction of ketones to chiral alcohols and amines.[4] Ruthenium-based catalysts, such as those derived from N-tosyl-1,2-diphenylethylenediamine (TsDPEN), are particularly effective.[5]

-

Reaction: 2,5-Difluoropropiophenone → (S)-1-(2,5-Difluorophenyl)propan-1-amine

-

Catalyst System: A typical system consists of a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand such as (S,S)-TsDPEN.

-

Hydrogen Source: Formic acid/triethylamine (HCOOH/TEA) azeotrope is a common and convenient hydrogen source.

-

Mechanism: The reaction proceeds through a six-membered transition state where the hydride from the formate is transferred to the carbonyl carbon. The chiral ligand creates a sterically defined environment, forcing the hydride to add to one face of the ketone preferentially, thus leading to the desired (S)-enantiomer.

Step 3: Salt Formation

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

-

Reaction: (S)-1-(2,5-Difluorophenyl)propan-1-amine + HCl → this compound

-

Procedure: The free amine is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrogen chloride. The hydrochloride salt typically precipitates and can be isolated by filtration.

Pathway 2: Synthesis via Chiral Resolution

An alternative strategy is to prepare the racemic amine and then separate the enantiomers. While this method can be less atom-economical, it is a well-established and reliable technique.[3][]

Step 1: Synthesis of Racemic 1-(2,5-Difluorophenyl)propan-1-amine

The racemic amine can be prepared by a non-stereoselective reduction of 2,5-difluoropropiophenone, for example, through reductive amination.

Step 2: Diastereomeric Salt Formation

The core of chiral resolution is the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, which allows for their separation.[]

-

Resolving Agent: A common choice for resolving chiral amines is a chiral carboxylic acid, such as (+)-tartaric acid or (-)-dibenzoyl-L-tartaric acid.[3]

-

Procedure: The racemic amine and the resolving agent are dissolved in a suitable solvent (e.g., methanol, ethanol). The less soluble diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation.

Step 3: Liberation of the Enantiopure Amine and Salt Formation

After separation of the desired diastereomeric salt, the enantiopure amine is liberated by treatment with a base (e.g., NaOH) to neutralize the resolving acid. The free (S)-amine is then extracted and converted to its hydrochloride salt as described previously.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation

-

To a stirred solution of 2,5-difluoropropiophenone (1.0 eq) in a formic acid/triethylamine (5:2) mixture, add the [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN catalyst (0.005 eq).

-

Heat the reaction mixture to 40°C and stir for 12-24 hours, monitoring by HPLC or TLC for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude amine in isopropanol and add a solution of HCl in isopropanol dropwise until the pH is acidic.

-

Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield this compound.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons, the methine proton adjacent to the nitrogen, the methylene protons, and the terminal methyl group. |

| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic C-F coupling.[7] |

| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the mass of the free amine. |

| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorptions for N-H bonds (amine), C-H bonds (aromatic and aliphatic), and C-F bonds.[8] |

| Chiral HPLC | Enantiomeric Purity (e.e.) | Separation of the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess. |

| Melting Point | Purity Assessment | A sharp melting point range is indicative of high purity. |

Process Safety and Scale-Up Considerations

-

Friedel-Crafts Acylation: This reaction is highly exothermic and releases HCl gas. It should be performed in a well-ventilated fume hood with appropriate temperature control. Aluminum chloride is corrosive and reacts violently with water.

-

Asymmetric Transfer Hydrogenation: While generally safe, the use of formic acid requires appropriate personal protective equipment. On a larger scale, hydrogen gas evolution may need to be managed.

-

Crystallization: Control of cooling rates and agitation is crucial for obtaining a product with the desired particle size and purity.

Conclusion

The synthesis of this compound is a well-defined process with multiple viable routes. The choice between asymmetric synthesis and classical resolution depends on factors such as cost of goods, available equipment, and desired throughput. Asymmetric transfer hydrogenation represents a modern, efficient, and highly enantioselective approach that is well-suited for both laboratory and industrial-scale production. Regardless of the chosen pathway, meticulous control of reaction conditions and rigorous analytical characterization are paramount to ensure the production of this vital pharmaceutical intermediate with the required high standards of quality and purity.

References

- Benchchem. This compound.

- Wikipedia. Chiral resolution.

- ResearchGate. 1 H NMR and IR spectra of compounds 2-5 | Download Table.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

- Guidechem. This compound.

- BOC Sciences. Chiral Resolution and Separation Services.

- Chiralpedia. Part 6: Resolution of Enantiomers.

- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

- Purdue Chemistry. The Ghosh Laboratory: New Asymmetric Synthesis Research.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- BLDpharm. 1391431-90-5|this compound.

- Google Patents. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.

- ResearchGate. Asymmetric Synthesis of 1‐(2‐Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2‐Pyrroleimines | Request PDF.

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory.

- Indian Academy of Sciences. DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications.

- NIH. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.

- NIH. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC.

- Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- RSC Publishing. Asymmetric catalysis with FLPs - Chemical Society Reviews.

- PubMed. Catalytic, asymmetric difluorination of alkenes to generate difluoromethylated stereocenters.

- 2,5-Difluoropropiophenone CAS: 29112-90-1.

- Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions.

- ResearchGate. N-Functionalised TsDPEN Catalysts for Asymmetric Transfer Hydrogenation; Synthesis and Applications | Request PDF.

- MDPI. Sustainable Catalytic Synthesis of 2,5-Diformylfuran from Various Carbohydrates.

- RSC Publishing. Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst - Green Chemistry.

- Google Patents. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).

Sources

- 1. benchchem.com [benchchem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the Solubility Profile of (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

Introduction

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine that serves as a crucial intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system.[1] The physicochemical properties of such intermediates are of paramount importance, as they dictate the reaction conditions, purification strategies, and ultimately, the viability of a synthetic route. Among these properties, solubility is a critical parameter that influences not only the compound's utility in synthesis but also provides insights into the potential bioavailability and formulation challenges of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of fundamental principles and practical methodologies. While specific experimental solubility data for this compound is not widely available in public literature, this guide will establish its expected solubility behavior based on its chemical structure and provide detailed protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its solubility. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClF₂N | [2] |

| Molecular Weight | 207.65 g/mol | [1] |

| Predicted pKa | 8.60 ± 0.10 | [2] |

| Appearance | White to off-white solid (Expected) | General knowledge |

The presence of two fluorine atoms on the phenyl ring increases the lipophilicity of the molecule.[1] The amine group, being basic, is protonated to form a hydrochloride salt, which is a common strategy to enhance aqueous solubility.[3][4] The predicted pKa of 8.60 suggests that the compound is a weak base, and its degree of ionization will be highly dependent on the pH of the medium.

Theoretical Solubility Profile

As an amine hydrochloride, this compound is an ionic salt. This structural feature is the primary determinant of its general solubility behavior.

-

Polar Solvents: The compound is expected to be soluble in polar protic solvents like water, methanol, and ethanol.[5] The polarity of these solvents can effectively solvate the ammonium cation and the chloride anion, overcoming the lattice energy of the solid. The ability to form hydrogen bonds with water further enhances its aqueous solubility.[6]

-

Non-Polar Solvents: Conversely, it is expected to have low solubility in non-polar organic solvents such as ether, benzene, and alkanes. These solvents cannot effectively solvate the charged species.

-

Aprotic Polar Solvents: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), moderate solubility can be anticipated.

The difluorophenyl group, while contributing to lipophilicity, will likely modulate the extent of solubility in both polar and non-polar systems compared to its non-fluorinated analog.

Experimental Determination of Solubility

To obtain precise solubility data, empirical determination is necessary. The two primary types of solubility measurements are kinetic and thermodynamic.

Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and observing precipitation.[5] This method is high-throughput but can overestimate solubility due to the formation of supersaturated solutions or amorphous precipitates.[5] Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution and is typically determined using the shake-flask method.[5]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a precise volume of the desired solvent (e.g., water, ethanol, pH 7.4 buffer).

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, centrifugation followed by filtration through a 0.22 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is determined from the measured concentration of the saturated solution.

Caption: Thermodynamic Solubility Workflow

pH-Dependent Solubility Profile

For an ionizable compound like this compound, solubility is critically dependent on the pH of the aqueous medium.

Theoretical Basis

The compound exists in equilibrium between its ionized (protonated amine) and non-ionized (free base) forms. The Henderson-Hasselbalch equation can be used to approximate the ratio of these forms at a given pH. The ionized form is significantly more water-soluble than the non-ionized form.

-

At pH < pKa: The compound will be predominantly in its protonated, ionized form (R-NH₃⁺), leading to higher aqueous solubility.

-

At pH > pKa: The compound will be predominantly in its neutral, free base form (R-NH₂), which is less polar and thus has lower aqueous solubility.

Caption: pH-Dependent Ionization and Solubility

Experimental Protocol: pH-Solubility Profile

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

-

Solubility Determination: Perform the thermodynamic shake-flask solubility determination in each of these buffers.

-

pH Measurement: Measure the pH of the saturated solution at the end of the equilibration period to confirm the final pH.

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final pH of each solution to generate the pH-solubility profile.

Impact of Polymorphism on Solubility

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[7] Different polymorphs of the same compound can have different crystal lattice energies, which in turn can lead to significant differences in their physicochemical properties, including solubility.[7]

-

Metastable vs. Stable Forms: Generally, a metastable polymorph will have a higher solubility than the most stable crystalline form. However, the metastable form may convert to the stable form over time.

-

Importance of Screening: It is crucial during drug development to screen for potential polymorphs of a compound. The presence of an unknown, less soluble polymorph can have dramatic consequences on bioavailability. While no specific polymorphic forms of this compound have been reported in the literature, any comprehensive analysis of its properties should include a polymorphic screen.

Implications for Drug Development

The solubility profile of this compound has several key implications for its use as a synthetic intermediate and for the development of any subsequent API:

-

Synthesis and Purification: Its expected good solubility in polar protic solvents like ethanol or methanol would make these suitable for reaction media and for purification by crystallization, likely by the addition of a less polar anti-solvent.

-

Formulation of Final API: If the final API derived from this intermediate retains the amine hydrochloride structure, its pH-dependent solubility will be a critical factor in oral dosage form design. High solubility in the acidic environment of the stomach would be expected, which could be beneficial for dissolution. However, a decrease in solubility in the more neutral pH of the small intestine could lead to precipitation and reduced absorption.

-

Bioavailability: Poor aqueous solubility is a major cause of low and variable oral bioavailability.[8] Understanding and optimizing the solubility of a drug candidate is therefore a cornerstone of pre-formulation studies. The hydrochloride salt form of this compound is a positive attribute in this regard.

Conclusion

References

-

Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

NCERT. (n.d.). Amines. [Link]

-

Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11689–11724. [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

-

Pobudkowska, A., Domańska, U., & Gierycz, P. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. Journal of Solution Chemistry, 50, 652–666. [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

-

Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [Link]

-

Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis, 1(1), 101. [Link]

-

Lu, C., et al. (2016). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 21(12), 1649. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride material safety data sheet (MSDS)

An In-Depth Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. As a critical chiral building block, understanding its properties, synthesis, analysis, and safe handling is paramount for its effective application in medicinal chemistry and organic synthesis. This document provides not just procedural steps but also the underlying scientific rationale to empower informed experimental design and execution.

Core Molecular Profile and Physicochemical Characteristics

This compound is a chiral amine that serves as a valuable intermediate in the synthesis of complex, optically active molecules.[1] Its structure, featuring a stereochemically defined amine on a propyl chain attached to a 2,5-difluorinated phenyl ring, makes it a sought-after component in drug discovery, particularly for compounds targeting neurological disorders.[1]

The strategic placement of two fluorine atoms on the phenyl ring is a key design element. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, without introducing substantial steric hindrance.[1][2] This is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[2]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 1391431-90-5, 1217437-41-6 | [1][3][4][5][6] |

| Molecular Formula | C₉H₁₂ClF₂N | [3][5] |

| Molecular Weight | 207.65 g/mol | [1][3][5] |

| Predicted pKa | 8.60 ± 0.10 | [3] |

| Purity (Typical) | ≥95% | [5] |

| Storage | Room temperature, sealed in a dry environment | [5][7] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (S)-1-(2,5-Difluorophenyl)propan-1-amine is a critical step that dictates its utility. The primary challenge lies in establishing the desired stereocenter. Two prevalent and effective strategies are asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: Iridium-Catalyzed Reductive Amination

Modern catalytic methods offer a direct and efficient route. A notable approach is the iridium-catalyzed direct asymmetric reductive amination of a prochiral ketone precursor. This method is advantageous as it can avoid the use of protecting groups and proceed in a single, highly stereoselective step.[1]

The causality behind this method's success lies in the chiral environment created by specialized ligands, such as bulky phosphoramidites, coordinated to the iridium center.[1] These ligands guide the approach of the reducing agent (e.g., H₂) to the enamine intermediate, preferentially forming one enantiomer. The high enantiomeric excess (often 92-98%) achieved is a direct result of the well-defined transition state stabilized by interactions like H-bonding and CH-π stacking.[1]

Chiral Resolution: Diastereomeric Salt Formation

A classical and robust method for separating enantiomers is through the formation of diastereomeric salts. This technique leverages the principle that diastereomers have different physical properties, including solubility. A 2014 patent details the resolution of racemic 1-(2,5-difluorophenyl)propan-1-amine using D-mandelic acid as a chiral resolving agent.[1]

Workflow: Chiral Resolution via Diastereomeric Salt Crystallization

Caption: Workflow for chiral resolution using D-mandelic acid.

Protocol 1: Chiral Resolution (Based on CN104974017B) [1]

-

Racemate Preparation: Synthesize racemic 1-(2,5-difluorophenyl)propan-1-amine, for example, via Friedel-Crafts acylation followed by reduction.[1]

-

Salt Formation: Dissolve the racemic amine and an equimolar amount of D-mandelic acid in an ethanol/water (e.g., 4:1) solvent system with heating until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a freezer at -20°C for several hours to facilitate selective crystallization of the (S)-amine-(D)-mandelate diastereomeric salt. The choice of solvent is critical; it must be one in which the two diastereomeric salts have significantly different solubilities at the crystallization temperature.

-

Isolation: Isolate the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The enantiomeric excess (e.e.) of the product at this stage is typically high.

-

Recrystallization (Optional): For even higher purity (>99% e.e.), recrystallize the salt from the same solvent system.[1]

-

Liberation of Free Amine: Dissolve the purified salt in water and basify with an aqueous base (e.g., NaOH) to deprotonate the amine, liberating the free (S)-amine, which can be extracted with an organic solvent (e.g., diethyl ether).

-

Hydrochloride Salt Formation: Dry the organic extract over an anhydrous salt (e.g., MgSO₄), filter, and bubble dry HCl gas through the solution to precipitate the final this compound product.[1] Isolate by filtration and dry under vacuum.

Analytical Validation: Ensuring Purity and Identity

Confirming the chemical identity, purity, and enantiomeric purity of the final product is a non-negotiable step in its use as a pharmaceutical intermediate. A combination of spectroscopic and chromatographic techniques is employed.

Workflow: Analytical Characterization

Caption: A standard analytical workflow for validation.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This protocol is a self-validating system for determining the enantiomeric excess (e.e.) of the amine.

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector. The critical component is a chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose.

-

Mobile Phase: A typical mobile phase for separating chiral amines is a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized for the specific column to achieve baseline separation of the (S) and (R) enantiomers.

-

Sample Preparation:

-

Standard (Racemate): Prepare a dilute solution of the racemic amine hydrochloride to establish the retention times for both the (S) and (R) enantiomers.

-

Sample: Prepare a solution of the synthesized (S)-amine hydrochloride at the same concentration.

-

-

Analysis:

-

Inject the racemic standard and record the chromatogram. Identify the two peaks corresponding to the R and S enantiomers.

-

Inject the sample solution under the identical conditions.

-

The chromatogram should show a major peak corresponding to the (S)-enantiomer and, ideally, a very small or non-existent peak at the retention time of the (R)-enantiomer.

-

-

Calculation: Calculate the enantiomeric excess using the peak areas (A) from the sample chromatogram:

-

e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

-

Safety, Handling, and Storage (MSDS Core)

Table 2: GHS Hazard Identification Summary (Anticipated)

| Pictogram(s) | Signal Word | Hazard Statement(s) |

ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[9][11] H319: Causes serious eye irritation.[9][11] H335: May cause respiratory irritation.[9][11] |

| Danger | H314: Causes severe skin burns and eye damage. (Potential, based on related amine hydrochlorides).[8] | |

| Danger | H372: Causes damage to organs through prolonged or repeated exposure if swallowed. (Potential, based on related amines).[8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][11] Facilities should be equipped with an eyewash station and a safety shower.[11]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8]

First Aid Measures

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[9][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the advancement of medicinal chemistry. Its carefully designed structure, featuring both stereochemical purity and strategic fluorination, provides a robust scaffold for developing next-generation therapeutics. The synthetic and analytical protocols outlined herein provide a framework for its reliable preparation and validation. As with all potent chemical reagents, a thorough understanding and implementation of its safety protocols are essential for its responsible use in research and development. The continued exploration of compounds derived from this building block holds significant promise for addressing unmet needs in the treatment of neurological and other disorders.

References

-

Fluorine in psychedelic phenethylamines. PubMed - NIH. [Link]

-

Would phenethylamines (or tryptamines) fluorinated on the alkylamine chain be worth exploring?. Reddit. [Link]

-

p-Fluorophenethylamine. PubChem. [Link]

-

Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]

-

(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. PubChem. [Link]

-

Phenethylamines. University of Virginia School of Medicine. [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

(S)-1-(2, 5-Difluorophenyl)propan-1-amine hydrochloride, min 95%, 1 gram. Struchem. [Link]

-

1-(2,5-Difluorophenyl)propan-1-amine hydrochloride. APEX science. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 1391431-90-5|this compound|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound : 연구용시약 아펙스 [apextraders.co.kr]

- 7. chemscene.com [chemscene.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

(S)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride literature review

An In-depth Technical Guide to (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride: Synthesis, Properties, and Applications

Introduction: The Significance of a Chiral Fluorinated Building Block

This compound is a chiral amine that serves as a crucial synthetic intermediate in the field of medicinal chemistry and drug discovery.[1] Its value stems from the unique combination of a stereochemically defined center and a difluorinated phenyl ring. The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance critical properties such as metabolic stability, bioavailability, and binding affinity to biological targets.[2][3] The fluorine atoms' high electronegativity and relatively small size can modulate the electronic properties and conformation of a molecule, leading to improved pharmacological profiles.[1][2]

This guide provides a comprehensive overview for researchers and drug development professionals, detailing the asymmetric synthesis, physicochemical properties, and synthetic applications of this important building block. The focus is on the causality behind synthetic choices and the practical application of this compound in constructing more complex, optically active molecules, particularly those targeting neurological disorders by interacting with neurotransmitter systems.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1217437-41-6 | [4] |

| Molecular Formula | C₉H₁₂ClF₂N | [4] |

| Molecular Weight | 207.65 g/mol | [4][5] |

| Predicted pKa | 8.60 ± 0.10 | [4] |

| Appearance | Solid (typical for amine hydrochlorides) | Inferred |

| Storage | Room temperature, in a well-closed container | [5] |

Asymmetric Synthesis: Strategies for Stereochemical Control

The synthesis of the enantiomerically pure (S)-form of 1-(2,5-difluorophenyl)propan-1-amine is paramount, as the biological activity of chiral molecules is often confined to a single enantiomer. Several strategies have been developed to achieve high stereoselectivity.

Catalytic Asymmetric Reductive Amination

Recent advancements have focused on direct, highly efficient catalytic methods. An iridium-catalyzed asymmetric reductive amination provides a powerful single-step route to the target compound, avoiding the need for pre-formed amines or protecting groups.[1]

Workflow Rationale: This method leverages a chiral catalyst to create a stereoselective environment for the reduction of an intermediate imine. The iridium center, coordinated with bulky phosphoramidite ligands, is key. These ligands dictate the facial selectivity of hydride (from H₂) addition to the C=N bond. The high enantiomeric excess (ee) is achieved through a combination of hydrogen bonding and CH-π interactions between the substrate and the chiral ligand framework during the critical enamine-reduction step.[1]

Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination [1]

-

Catalyst Preparation: In an inert atmosphere glovebox, the iridium catalyst precursor and the appropriate chiral phosphoramidite ligand are dissolved in a degassed solvent (e.g., dichloromethane).

-

Reaction Setup: A pressure-rated reaction vessel is charged with the substrate, 2,5-difluorophenyl propanal, and the pre-formed catalyst solution.

-

Reductive Amination: The vessel is sealed, purged with hydrogen gas, and pressurized to the desired level. The reaction is heated (e.g., to 50°C) and stirred for a specified time (e.g., 24 hours).

-

Work-up and Isolation: After cooling and venting, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography.

-

Salt Formation: The purified (S)-amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with HCl gas or an HCl solution to precipitate the hydrochloride salt, which is then collected by filtration.

Chiral Resolution via Diastereomeric Salt Formation

A classical and robust method for obtaining a single enantiomer is the resolution of a racemic mixture. This technique relies on the differential properties of diastereomers.